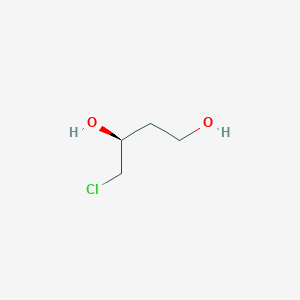

(S)-4-Chloro-1,3-butanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-chlorobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXPPKWNPMHJI-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309306 | |

| Record name | (3S)-4-Chloro-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139013-68-6 | |

| Record name | (3S)-4-Chloro-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139013-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-4-Chloro-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol, 4-chloro-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1,3-butanediol, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PF8623675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Chloro-1,3-butanediol: A Cornerstone Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Chloro-1,3-butanediol is a versatile and highly valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereodefined structure, featuring both a primary and a secondary alcohol, as well as a reactive chloride, makes it a strategic precursor for the synthesis of complex chiral molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its stereoselective synthesis, an exploration of its key chemical reactions, and its notable applications in drug development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a viscous, colorless liquid. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (S)-4-Chlorobutane-1,3-diol | [1] |

| Synonyms | (3S)-4-Chlorobutane-1,3-diol | [1] |

| CAS Number | 139013-68-6 | [1][2] |

| Molecular Formula | C₄H₉ClO₂ | [1][3] |

| Molecular Weight | 124.57 g/mol | [1][3] |

| Appearance | Colorless viscous liquid | [4] |

| Density | 1.229 g/cm³ (predicted) | [1] |

| Boiling Point | 270.2 °C (predicted) | [1] |

| Flash Point | 117.2 °C (predicted) | [1] |

| Solubility | Soluble in water | [5] |

Stereoselective Synthesis of this compound

The utility of this compound as a chiral synthon necessitates its preparation in high enantiomeric purity. Both chemical and enzymatic methods have been developed for its stereoselective synthesis, primarily through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.

Enzymatic Reduction

Biocatalysis offers a highly efficient and environmentally benign route to enantiomerically pure this compound. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using various microorganisms and isolated enzymes is a well-established method.

Workflow for Enzymatic Reduction:

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate using Baker's Yeast [6]

-

Yeast Suspension: Suspend baker's yeast in distilled water.

-

Substrate Addition: Add ethyl 4-chloro-3-oxobutanoate to the yeast suspension. For enhanced stereoselectivity towards the (S)-enantiomer, an additive such as allyl alcohol can be introduced.[6]

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, centrifuge the mixture to remove the yeast cells.

-

Extraction: Extract the supernatant with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl (S)-4-chloro-3-hydroxybutanoate can be purified by column chromatography.

-

Reduction to Diol: The purified ester is then reduced to the corresponding diol using a reducing agent like sodium borohydride in a suitable solvent like ethanol.

Chemical Synthesis

While enzymatic methods are often preferred for their high enantioselectivity, chemical routes involving asymmetric hydrogenation or the use of chiral reducing agents are also employed.

Experimental Protocol: Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate

-

Dissolution: Dissolve ethyl (S)-4-chloro-3-hydroxybutanoate in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until the effervescence ceases.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reactivity and Applications in Drug Development

This compound is a versatile chiral intermediate due to the presence of multiple reactive sites. The hydroxyl groups can be protected or activated, and the chloride can be displaced by various nucleophiles.

Intramolecular Cyclization to (S)-3-Hydroxytetrahydrofuran

A key transformation of this compound is its intramolecular cyclization under basic conditions to afford (S)-3-hydroxytetrahydrofuran.[7] This reaction proceeds via an intramolecular Williamson ether synthesis.

Reaction Mechanism:

Caption: Cyclization of this compound.

This resulting (S)-3-hydroxytetrahydrofuran is a crucial chiral building block for several pharmaceuticals.

Application in the Synthesis of HIV Protease Inhibitors: Amprenavir

A prominent example of the utility of this compound is in the synthesis of the HIV protease inhibitor, Amprenavir.[8][9] The (S)-3-hydroxytetrahydrofuran moiety, derived from this compound, is a key component of the drug's structure, where it forms the P1 carbamate ligand.[8]

Retrosynthetic Analysis of Amprenavir:

Sources

- 1. (3S)-4-Chloro-1,3-butanediol | C4H9ClO2 | CID 10197683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 139013-68-6 [chemicalbook.com]

- 3. 4-Chlorobutane-1,3-diol | C4H9ClO2 | CID 5152901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. journals.uc.edu [journals.uc.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide: (S)-4-Chloro-1,3-butanediol (CAS: 139013-68-6)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the success of a synthesis campaign often hinges on the strategic selection of chiral building blocks. This compound is one such molecule—a deceptively simple C4 synthon whose value lies in its densely packed functionality and defined stereochemistry. This guide is structured not as a rigid data sheet, but as a narrative that walks the practicing scientist through the core knowledge required to effectively and reliably incorporate this intermediate into a research and development program. We will move from its fundamental properties to its synthesis and application, focusing on the "why" behind the "how" to ensure that the protocols described are not just followed, but understood.

Core Characteristics and Physicochemical Profile

Understanding the fundamental properties of a starting material is the bedrock of any successful synthesis. It informs everything from solvent choice and reaction temperature to storage and handling.

This compound is a colorless to light yellow liquid.[1] Its key structural features are a primary chloride and a secondary alcohol on a four-carbon chain, with the stereocenter at the C-3 position fixed in the (S)-configuration. This defined stereochemistry is critical for its role in asymmetric synthesis.

Table 1: Physicochemical and Technical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 139013-68-6 | [2][3][4] |

| Molecular Formula | C4H9ClO2 | [2][4] |

| Molecular Weight | 124.57 g/mol | [3][4] |

| Boiling Point | ~270 °C at 760 mmHg (Calculated) | [1][5] |

| Density | ~1.23 g/cm³ (Calculated) | [1][5] |

| Solubility | Freely soluble in water (177 g/L at 25 °C) | [5] |

| Canonical SMILES | C(CO)C(CCl)O | |

| Isomeric SMILES | C(CO)O |

| Storage Conditions | Store in freezer under -20°C, keep in dark place, inert atmosphere |[6][7] |

Stereoselective Synthesis: The Biocatalytic Advantage

The value of this molecule is entirely dependent on its enantiopurity. While classical chemical resolutions are possible, modern drug development favors more efficient and greener methods. The stereoselective reduction of a prochiral ketone precursor is the most common and effective approach.

The Causality of Method Selection: We advocate for a biocatalytic approach using a ketoreductase (KRED) enzyme. Why?

-

Exceptional Enantioselectivity: KREDs are renowned for producing single enantiomers with greater than 99% enantiomeric excess (e.e.), obviating the need for difficult chiral purification steps.

-

Mild Reaction Conditions: Unlike many chemical reductants (e.g., borohydrides) that may require cryogenic temperatures or inert atmospheres, enzymatic reductions typically run at or near ambient temperature and pressure in aqueous media.

-

Process Safety and Sustainability: Biocatalysis avoids the use of hazardous and pyrophoric metal hydride reagents, leading to a safer and more environmentally benign process.

Workflow: Biocatalytic Synthesis of this compound

Caption: High-level workflow for the enzymatic synthesis of the target diol.

Protocol 2.1: Lab-Scale Biocatalytic Reduction

-

Bioreactor Preparation: To a 1 L jacketed glass reactor, add 500 mL of 100 mM potassium phosphate buffer (pH 7.0). Begin stirring and maintain the temperature at 30°C.

-

Reagent Loading: Add the precursor, ethyl (S)-4-chloro-3-hydroxybutyrate (1 mole equivalent). Add the KRED enzyme and the NADPH cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Reaction Monitoring (Self-Validation): The trustworthiness of this protocol relies on diligent monitoring. Every hour, withdraw a 0.5 mL aliquot. Quench it with 0.5 mL of acetonitrile, vortex, and centrifuge. Analyze the supernatant by chiral Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product, confirming both conversion and enantiomeric excess.[8]

-

Reaction Completion & Workup: Once the reaction achieves >99% conversion and >99% e.e., terminate the reaction. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product with ethyl acetate (3 x 250 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine (1 x 200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Application as a Chiral Synthon: Building Complexity

This compound serves as an exemplary A2/B2 synthon, meaning it has two distinct reactive sites that can be addressed sequentially to build more complex molecules. A common application is the synthesis of chiral amino alcohols, a key pharmacophore in many APIs.

Workflow: Synthesis of a Chiral Amino Alcohol

Caption: A common synthetic pathway leveraging the diol's functionality.

Protocol 3.1: Synthesis of a Chiral Amino Alcohol via Epoxide Intermediate

-

Epoxide Formation: Dissolve this compound (1 mole equivalent) in a mixture of THF and water (1:1). Cool the solution to 0°C in an ice bath.

-

Cyclization: Add a 50% aqueous solution of sodium hydroxide (1.1 mole equivalents) dropwise, ensuring the temperature does not exceed 5°C. The reaction involves the deprotonation of the more acidic secondary alcohol, which then acts as an intramolecular nucleophile to displace the primary chloride, forming a chiral epoxide.

-

In-Process Control: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Ring Opening: To the crude epoxide solution, add the desired primary or secondary amine (1.2 mole equivalents). Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Perform a standard aqueous workup followed by extraction with an appropriate organic solvent. The final product can be purified by column chromatography or crystallization to yield the target chiral amino alcohol. This method is a reliable way to transfer the stereochemistry of the starting diol to a more complex, high-value molecule.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for introducing chirality with precision and efficiency. By understanding its fundamental properties, leveraging modern synthetic techniques like biocatalysis, and applying its reactivity in a controlled, sequential manner, researchers can significantly streamline the synthesis of complex pharmaceutical targets. The self-validating protocols and workflows detailed herein provide a robust framework for harnessing the full potential of this versatile building block.

References

-

Title: (S)-4-Chloro Butane-1,3-Diol | 139013-68-6 Source: SynZeal URL: [Link]

- Title: EP0761663A1 - Process for preparing optically active 3-hydroxy furan compounds Source: Google Patents URL

-

Title: this compound|139013-68-6 Source: LookChem URL: [Link]

-

Title: 139013-68-6(3S)-4-Chlorobutane-1,3-diol Source: Veeprho URL: [Link]

-

Title: 4-CHLORO-1,3-BUTANEDIOL, (3S)- Source: gsrs URL: [Link]

-

Title: CAS No : 139013-68-6 | Product Name : (3S)-4-Chlorobutane-1,3-diol Source: Pharmaffiliates URL: [Link]

- Title: EP1251180A2 - Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism Source: Google Patents URL

Sources

- 1. lookchem.com [lookchem.com]

- 2. (S)-4-Chloro Butane-1,3-Diol | 139013-68-6 | SynZeal [synzeal.com]

- 3. 139013-68-6 | (S)-4-Chlorobutane-1,3-diol | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 4. veeprho.com [veeprho.com]

- 5. CAS # 139013-68-6, this compound, (2S)-4-Chloro-1,3-butanediol - chemBlink [chemblink.com]

- 6. 139013-68-6|(S)-4-Chlorobutane-1,3-diol|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. EP1251180A2 - Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism - Google Patents [patents.google.com]

Introduction: The Strategic Importance of (S)-4-Chloro-1,3-butanediol in Pharmaceutical Synthesis

An In-Depth Technical Guide to the Synthesis of (S)-4-Chloro-1,3-butanediol: A Senior Application Scientist's Perspective

This compound is a highly valuable chiral building block in the pharmaceutical industry. Its stereochemically defined structure, featuring two hydroxyl groups and a chlorine atom, provides a versatile scaffold for the synthesis of complex, optically active molecules. The precise spatial arrangement of these functional groups is crucial for the biological activity of many drug substances. This guide provides a comprehensive overview of the scientifically robust and industrially viable methods for the synthesis of this compound, with a focus on chemoenzymatic routes that offer high stereoselectivity and yield. As a Senior Application Scientist, the emphasis of this guide is not merely on the procedural steps but on the underlying scientific principles and the rationale behind the experimental design, ensuring a reproducible and scalable process.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly revolves around the stereoselective reduction of a prochiral ketone precursor, followed by the reduction of an ester group. The most common and efficient pathway involves two key transformations:

-

Biocatalytic Reduction of Ethyl 4-Chloro-3-oxobutanoate (ECAA): This step establishes the crucial (S)-stereocenter at the C3 position, yielding ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-ECHB).

-

Chemical Reduction of (S)-ECHB: The ester functionality of (S)-ECHB is then reduced to a primary alcohol to afford the target molecule, this compound.

An alternative, though less common, approach involves the kinetic resolution of racemic 4-chloro-1,3-butanediol. This guide will focus on the more direct and efficient chemoenzymatic route.

Part 1: Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (ECAA) is the cornerstone of synthesizing the target diol with high optical purity. Biocatalysis, leveraging whole-cell systems or isolated enzymes, has proven to be a superior method for this transformation due to its exceptional stereoselectivity under mild reaction conditions.

Mechanism of Biocatalytic Reduction

The enzymatic reduction of the keto group in ECAA to a hydroxyl group is typically mediated by NADPH-dependent carbonyl reductases or aldehyde reductases. These enzymes facilitate the stereospecific transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of the substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of the (S)-enantiomer.

Workflow for Biocatalytic Reduction of ECAA

Caption: Workflow for the biocatalytic production of (S)-ECHB.

Experimental Protocol: Whole-Cell Bioreduction using Cylindrocarpon sclerotigenum

Several microorganisms have been identified for their ability to stereoselectively reduce ECAA to (S)-ECHB. Cylindrocarpon sclerotigenum IFO 31855, for instance, has demonstrated excellent (S)-selectivity and high yield.[1][2]

1. Microorganism and Culture Preparation:

-

Microorganism: Cylindrocarpon sclerotigenum IFO 31855.

-

Medium: Prepare a suitable growth medium (e.g., potato dextrose broth).

-

Cultivation: Inoculate the medium with the microorganism and incubate at 25-30°C with shaking for 48-72 hours.

-

Cell Harvest: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., potassium phosphate buffer, pH 6.5). The resulting cell paste or acetone-dried cells can be used for the biotransformation.

2. Biotransformation Reaction:

-

Reaction Mixture: In a reaction vessel, combine the prepared cells (cell-free extract or acetone-dried cells), potassium phosphate buffer (50 mM, pH 6.5), ethyl 4-chloro-3-oxobutanoate (ECAA), and a cofactor regeneration system. For NADPH-dependent reductases, a common system is the addition of glucose and glucose dehydrogenase, or simply providing glucose for the whole-cell system to regenerate NADPH internally.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. The pH should be monitored and maintained if necessary.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of the substrate (ECAA) and the product ((S)-ECHB) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3. Product Isolation and Purification:

-

Extraction: Once the reaction reaches completion (typically after several hours), terminate the reaction and separate the cells by centrifugation. Extract the supernatant or the entire reaction mixture with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the crude (S)-ECHB by column chromatography on silica gel.

4. Chiral Analysis:

-

Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or chiral GC. For (S)-ECHB, this typically involves a column like a Chiralcel OD-H or equivalent.

Data Presentation: Performance of Various Biocatalysts

| Biocatalyst | Substrate Conc. | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Cylindrocarpon sclerotigenum IFO 31855 | Not specified | (S)-ECHB | High | >99% | [1][2] |

| Baker's Yeast (with additives) | Not specified | (S)-ECHB | High | 90-97% | [3] |

| Aureobasidium pullulans CGMCC 1244 | Not specified | (S)-ECHB | >99% | >99% | [4] |

| Recombinant E. coli co-expressing aldehyde reductase and glucose dehydrogenase | Not specified | (S)-ECHB | High | >99% | [1] |

Note: The specific yields and reaction conditions can vary and should be optimized for each specific biocatalyst and scale of operation.

Part 2: Chemical Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate

The second stage of the synthesis involves the reduction of the ester group in (S)-ECHB to a primary alcohol, yielding this compound. This transformation is typically achieved using a chemical reducing agent.

Choice of Reducing Agent

The selection of the reducing agent is critical to ensure the selective reduction of the ester without affecting the other functional groups (the secondary alcohol and the chloride). Common and effective reducing agents for this purpose include:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent. Its reactivity can be enhanced by the use of additives or by performing the reaction in specific solvents like tetrahydrofuran (THF).[5][6]

-

Lithium borohydride (LiBH₄): More reactive than NaBH₄ and often used for the reduction of esters.

-

Lithium aluminum hydride (LiAlH₄): A very powerful reducing agent, but less selective. Its use requires careful control of reaction conditions.

Reaction Pathway for Chemical Reduction

Caption: Chemical reduction of (S)-ECHB to this compound.

Experimental Protocol: Reduction using Sodium Borohydride

This protocol is based on established procedures for the reduction of similar esters.[5][6]

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve ethyl (S)-4-chloro-3-hydroxybutanoate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

2. Addition of Reducing Agent:

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar excess of NaBH₄ should be optimized, but typically ranges from 2 to 4 equivalents.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours).

3. Reaction Quenching and Work-up:

-

Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.

-

Once complete, cool the reaction mixture back to 0°C and carefully quench the excess NaBH₄ by the slow addition of an acidic solution (e.g., 1 M HCl) until the effervescence ceases.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

4. Product Isolation and Characterization:

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by vacuum distillation or column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The chemoenzymatic synthesis of this compound represents a highly efficient and stereoselective approach for the production of this key pharmaceutical intermediate. The biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate provides excellent optical purity for the intermediate, ethyl (S)-4-chloro-3-hydroxybutanoate. Subsequent chemical reduction with a suitable hydride agent, such as sodium borohydride, effectively converts the ester to the desired diol. This two-step process is scalable and offers a reliable route for the manufacturing of this compound, meeting the stringent quality requirements of the pharmaceutical industry. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to implement and optimize this synthesis in their own laboratories.

References

-

Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]

-

Fronza, G., Fuganti, C., Grasselli, P., Mele, A., & Ragaini, F. (2002). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. ARKIVOC, 2002(11), 45-53. [Link]

-

Saratani, Y., Uheda, E., Yamamoto, H., Nishimura, A., & Yoshizako, F. (2001). Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi. Bioscience, Biotechnology, and Biochemistry, 65(7), 1676-1679. [Link]

-

Saratani, Y., Uheda, E., Yamamoto, H., Nishimura, A., & Yoshizako, F. (2001). Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi. PubMed. [Link]

-

Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology. [Link]

- Daiso Co., Ltd. (2002). Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism.

- Kaneka Corporation. (1997). Process for preparing optically active 3-hydroxy furan compounds.

-

SynZeal. (n.d.). (S)-4-Chloro Butane-1,3-Diol. [Link]

-

Wang, Y., et al. (2014). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). (3S)-4-Chloro-1,3-butanediol. PubChem Compound Database. [Link]

- Daiso Co., Ltd. (2000).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0761663A1 - Process for preparing optically active 3-hydroxy furan compounds - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

(S)-4-Chloro-1,3-butanediol: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Chiral Building Blocks in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of enantiomerically pure starting materials and intermediates. (S)-4-Chloro-1,3-butanediol, a versatile C4 chiral building block, has emerged as a significant synthon for the asymmetric synthesis of a variety of pharmaceutical agents. Its bifunctional nature, possessing both hydroxyl and chloro moieties at stereodefined centers, offers a rich platform for diverse chemical transformations. This technical guide provides an in-depth exploration of this compound, from its fundamental molecular characteristics to its synthesis and strategic applications in the synthesis of key pharmaceutical intermediates.

Core Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis, including process development, reaction optimization, and safety management.

Molecular Profile

The molecular structure of this compound features a primary and a secondary alcohol, with a chlorine atom attached to the carbon adjacent to the secondary hydroxyl group. This specific arrangement of functional groups imparts its unique reactivity and utility as a chiral synthon.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 124.57 g/mol | [1][2][3][4] |

| CAS Number | 139013-68-6 | [1][2] |

| IUPAC Name | (3S)-4-chlorobutane-1,3-diol | [2] |

| Canonical SMILES | C(CO)C(CCl)O | [2] |

Physicochemical Data

The physical properties of this compound influence its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Colorless substance/liquid | [1] |

| Boiling Point | 270.2 °C at 760 mmHg (Predicted) | |

| Density | 1.229 g/cm³ (Predicted) | |

| Solubility | Soluble in water | |

| pKa | 13.61 ± 0.20 (Predicted) | [1] |

Synthesis of this compound: A Methodological Deep Dive

The primary and most efficient route to enantiomerically pure this compound is the stereoselective reduction of its precursor, ethyl (S)-4-chloro-3-hydroxybutanoate. This section details the synthesis, emphasizing the rationale behind the chosen methodologies.

Precursor Synthesis: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

The synthesis of the key precursor, ethyl (S)-4-chloro-3-hydroxybutanoate, is a critical step that establishes the stereochemistry of the final diol. While various chemical methods exist, biocatalytic reductions have gained significant traction due to their high enantioselectivity and mild reaction conditions.

The reduction of the prochiral ketone in ethyl 4-chloro-3-oxobutanoate to a specific enantiomer of the corresponding alcohol is a challenging transformation for traditional chemical reductants, often leading to racemic or enantiomerically poor mixtures. Biocatalysis, utilizing whole-cell systems (e.g., yeast) or isolated enzymes (e.g., carbonyl reductases), offers a superior alternative.[2] These biocatalysts provide a chiral environment for the reaction, leading to the formation of the desired (S)-enantiomer with high enantiomeric excess (ee). This approach is not only highly selective but also aligns with the principles of green chemistry by operating under mild conditions and often utilizing renewable resources.

Experimental Protocol: Synthesis of this compound via Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate

This protocol is based on established chemical reduction methods and is designed to be a self-validating system for producing high-purity this compound.

Objective: To synthesize this compound by the reduction of the ester functionality in ethyl (S)-4-chloro-3-hydroxybutanoate.

Reagents and Materials:

-

Ethyl (S)-4-chloro-3-hydroxybutyrate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 0.5N aqueous solution

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium borohydride (3 mol equivalent) to anhydrous tetrahydrofuran (THF).[1]

-

Heating: Gently heat the mixture to reflux with stirring. The use of reflux conditions ensures a sufficient reaction rate for the reduction.

-

Substrate Addition: To the refluxing suspension, add a solution of ethyl (S)-4-chloro-3-hydroxybutyrate (1 mol equivalent) in THF dropwise over a period of 1-2 hours.[1] The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 0.5N hydrochloric acid until the evolution of gas ceases. This step neutralizes the excess sodium borohydride and hydrolyzes the borate esters.

-

Neutralization and Extraction: Neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide.[1] Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The use of a less polar solvent like ethyl acetate facilitates the extraction of the diol from the aqueous phase.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by distillation under reduced pressure to yield the pure this compound as a colorless substance.[1]

Self-Validation: The purity of the final product should be assessed by GC or NMR spectroscopy. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

The Reduction Mechanism: A Closer Look at Hydride Transfer

The reduction of the ester group in ethyl (S)-4-chloro-3-hydroxybutanoate to a primary alcohol using sodium borohydride is a classic example of nucleophilic acyl substitution followed by nucleophilic addition.

Caption: Workflow for the Synthesis of (S)-3-hydroxy-γ-butyrolactone.

The synthesis of (S)-3-hydroxy-γ-butyrolactone from this compound proceeds via an acid-catalyzed intramolecular cyclization. [1][5]Under acidic conditions and heat, the primary alcohol attacks the carbon bearing the chlorine atom in an SN2 fashion, displacing the chloride ion and forming the five-membered lactone ring.

A Gateway to HMG-CoA Reductase Inhibitors and L-carnitine

While this compound itself is a valuable intermediate, its precursor, ethyl (S)-4-chloro-3-hydroxybutanoate, is a well-established starting material for the synthesis of the side chains of HMG-CoA reductase inhibitors, such as atorvastatin. [4][6][7][8]Furthermore, related chlorohydrin derivatives are employed in the industrial synthesis of L-carnitine, a compound used to treat carnitine deficiency.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its efficient and stereoselective preparation, coupled with its versatile reactivity, makes it a highly valuable tool for medicinal chemists and process development scientists. As the demand for enantiomerically pure drugs continues to grow, the importance of synthons like this compound is set to increase, driving further innovation in asymmetric synthesis and biocatalysis.

References

- Process for preparing optically active 3-hydroxy furan compounds.

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

- Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism.

-

Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. PubMed. [Link]

- A process for the synthesis of 3-hydroxy-gamma-butyrolactone.

-

Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

-

Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. PubMed. [Link]

-

Synthesis of Ethyl ( S)-4-chloro-3-hydroxybutanoate Using fabG-homologues. PubMed. [Link]

-

Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate. [Link]

-

γ-Butyrolactone. Wikipedia. [Link]

-

Atorvastatin (Lipitor) by MCR. PubMed Central. [Link]

-

Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

The synthetic routes to atorvastatin intermediate. The KRED Route... ResearchGate. [Link]

-

Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses. [Link]

-

Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by a novel carbonyl reductase from Yarrowia lipolytica and using mannitol or sorbitol as cosubstrate. ResearchGate. [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]

-

The synthesis of atorvastatin intermediates Yuanjun Huang1, a, Ting Liu2, b. Atlantis Press. [Link]

-

A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature. [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. [Link]

- Process to produce atorvastatin intermediates.

- Preparation process useful in synthesis of atorvastatin.

Sources

- 1. EP0761663A1 - Process for preparing optically active 3-hydroxy furan compounds - Google Patents [patents.google.com]

- 2. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. WO2005030747A1 - A process for the synthesis of 3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. WO2014041059A1 - Process to produce atorvastatin intermediates - Google Patents [patents.google.com]

- 8. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]

A Technical Guide to the NMR Spectrum of (S)-4-Chloro-1,3-butanediol

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (S)-4-Chloro-1,3-butanediol, a valuable chiral building block in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, underscored by two-dimensional spectroscopic techniques. We will explore the foundational principles of NMR as applied to chiral molecules, present detailed experimental protocols, and offer in-depth analysis of spectral data, including the critical concept of diastereotopicity. The methodologies and interpretations herein are designed to serve as a robust reference for the unambiguous structural elucidation and purity assessment of this important molecule.

Introduction: The Significance of this compound and NMR Characterization

This compound is a chiral synthon of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its stereodefined structure, featuring both a hydroxyl and a chloro functional group, makes it a versatile precursor for a variety of chemical transformations. Accurate and comprehensive characterization of this molecule is paramount to ensure the stereochemical integrity and purity of downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a chiral molecule like this compound, NMR is not just a tool for structural confirmation but a critical method for probing the subtle stereochemical nuances that govern its reactivity and biological activity.

Foundational Principles: NMR Spectroscopy of Chiral Molecules

The presence of a stereocenter in this compound introduces a layer of complexity to its NMR spectrum that is highly informative. Protons or other nuclei in a chiral molecule can be classified based on their stereochemical relationship:

-

Homotopic: Interchangeable by a rotational axis of symmetry. They are chemically and magnetically equivalent and have identical chemical shifts.

-

Enantiotopic: Interchangeable by a plane of symmetry. In an achiral solvent, they are chemically equivalent and exhibit the same chemical shift.[1][2][3] However, in a chiral environment, they can become non-equivalent.

-

Diastereotopic: Not interchangeable by any symmetry operation.[1][2][4] These nuclei are chemically non-equivalent in all environments (chiral or achiral) and will have distinct chemical shifts.[2][3][4]

In this compound, the protons on the CH₂ groups are diastereotopic due to their proximity to the chiral center at C3.[3][4] Recognizing and correctly interpreting the signals from these diastereotopic protons is key to a complete spectral assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation

A well-prepared sample is the prerequisite for a high-resolution NMR spectrum. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities.[5]

Step-by-Step Protocol:

-

Analyte Purity: Ensure the this compound sample is of sufficient purity. Impurities will introduce extraneous peaks, complicating spectral analysis.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for a wide range of organic molecules due to its moderate polarity.[5] For polar analytes like diols, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄ (CD₃OD) are also excellent choices that can facilitate hydrogen-deuterium exchange of the hydroxyl protons, simplifying the spectrum. For this guide, we will proceed with CDCl₃, which is often sufficient.

-

Concentration: A concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically adequate for ¹H NMR.[5][6] For ¹³C and 2D NMR experiments, a higher concentration may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

Homogenization: Weigh the sample accurately and dissolve it completely in the deuterated solvent within a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[5]

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

The following is a logical workflow for acquiring a comprehensive NMR dataset for this compound.

Caption: Experimental workflow for NMR analysis of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons.

Predicted ¹H NMR Signals for this compound:

| Proton(s) | Position | Multiplicity | Approx. Chemical Shift (δ, ppm) |

| H-1a, H-1b | -CH₂-OH | ddd | 3.8 - 4.0 |

| H-2a, H-2b | -CH-CH₂-CH- | ddd | 1.7 - 1.9 |

| H-3 | -CH(OH)- | m | 4.0 - 4.2 |

| H-4a, H-4b | -CH₂-Cl | dd | 3.5 - 3.7 |

| OH | -OH | br s | Variable |

Detailed Interpretation:

-

C1 Protons (H-1a, H-1b): These two protons are diastereotopic due to the C3 stereocenter. They will appear as two separate signals, each coupled to the other (geminal coupling, ²J) and to the proton at C2. This will likely result in complex multiplets, often appearing as a doublet of doublets of doublets (ddd). Their chemical shift is downfield due to the adjacent hydroxyl group.

-

C2 Protons (H-2a, H-2b): These protons are also diastereotopic. They will present as two distinct multiplets, each coupled to each other (geminal coupling), the C1 protons, and the C3 proton. The resulting signals are often complex and may overlap.

-

C3 Proton (H-3): This proton is on the stereocenter and is coupled to the protons on C2 and C4. It will appear as a multiplet. Its position is significantly downfield due to the deshielding effect of the attached hydroxyl group.

-

C4 Protons (H-4a, H-4b): These diastereotopic protons are adjacent to the electron-withdrawing chlorine atom, resulting in a downfield chemical shift. They will appear as two separate signals, each coupled to the C3 proton, likely as doublets of doublets (dd).

-

Hydroxyl Protons (-OH): The signals for the two hydroxyl protons are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent. They may or may not show coupling to adjacent protons.

¹³C NMR and DEPT Spectrum Analysis

The broadband decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment provides further information about the number of protons attached to each carbon.[7][8][9]

Predicted ¹³C NMR and DEPT-135 Signals:

| Carbon | Approx. Chemical Shift (δ, ppm) | DEPT-135 Phase |

| C1 | 60 - 65 | Negative |

| C2 | 35 - 40 | Negative |

| C3 | 68 - 72 | Positive |

| C4 | 48 - 52 | Negative |

Interpretation Logic:

Caption: Logical workflow for NMR spectral interpretation.

2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR experiments are invaluable for unambiguously assigning the complex spectra of molecules like this compound.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[11][12][13] Cross-peaks in the COSY spectrum connect protons that are spin-spin coupled.

Expected COSY Correlations:

-

A cross-peak between the H-3 multiplet and the H-4 signals will confirm their adjacency.

-

Correlations will be observed between the H-3 proton and the H-2 protons.

-

Cross-peaks will link the H-2 and H-1 protons, establishing the full carbon backbone connectivity through the proton network.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlation).[11][12][14] This is a powerful tool for definitively assigning carbon signals based on the already assigned proton spectrum.

Expected HSQC Correlations:

-

A cross-peak will connect the H-1 signals to the C1 signal.

-

Correlations will be seen between the H-2 signals and the C2 signal.

-

The H-3 multiplet will show a cross-peak to the C3 methine carbon.

-

The H-4 signals will correlate with the C4 carbon signal.

By combining the information from ¹H, ¹³C, DEPT, COSY, and HSQC spectra, a complete and self-validating assignment of all signals in the NMR spectra of this compound can be achieved.

Data Summary

The following table summarizes the expected NMR data for this compound in CDCl₃. Actual values may vary slightly based on experimental conditions.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 3.8 - 4.0 | 60 - 65 |

| 2 | 1.7 - 1.9 | 35 - 40 |

| 3 | 4.0 - 4.2 | 68 - 72 |

| 4 | 3.5 - 3.7 | 48 - 52 |

Troubleshooting and Common Pitfalls

-

Water Impurity: A broad singlet around 1.56 ppm in CDCl₃ often indicates the presence of water.

-

Solvent Residual Peak: The residual proton signal for CDCl₃ appears at approximately 7.26 ppm.[5]

-

Overlapping Multiplets: The signals for the H-2 protons can be complex and may overlap, making direct interpretation difficult. 2D NMR techniques like COSY are essential for resolving these ambiguities.

-

Hydroxyl Proton Exchange: The -OH proton signals can be broad or even absent if exchange with trace amounts of D₂O or acidic/basic impurities occurs. Running the spectrum in D₂O or adding a drop of D₂O to the CDCl₃ sample will cause the -OH signals to disappear, confirming their assignment.

Conclusion

The NMR spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. A systematic approach, beginning with high-quality sample preparation and progressing through a suite of 1D and 2D NMR experiments, allows for the complete and unambiguous assignment of all proton and carbon signals. A thorough understanding of stereochemical effects, particularly the concept of diastereotopicity, is crucial for the accurate interpretation of the spectrum. This guide provides the necessary framework and technical insights for researchers and scientists to confidently utilize NMR spectroscopy for the characterization of this important chiral intermediate.

References

-

Bull, T. E. (2008). A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template. The Journal of Organic Chemistry. Available at: [Link]

-

Pu, L. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. Available at: [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Available at: [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? Available at: [Link]

-

OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Available at: [Link]

-

Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Available at: [Link]

-

National Institutes of Health. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Available at: [Link]

-

Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publishing. Available at: [Link]

-

National Institutes of Health. (2015). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Available at: [Link]

-

Royal Society of Chemistry. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome. Available at: [Link]

-

ResearchGate. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Available at: [Link]

-

JoVE. (2024). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. Available at: [Link]

-

PubMed. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). Sample Preparation. Available at: [Link]

-

Chemistry LibreTexts. (2024). 5.4: Types of Protons. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

PubChem. (n.d.). 4-Chlorobutane-1,3-diol. Available at: [Link]

-

gsrs. (n.d.). 4-CHLORO-1,3-BUTANEDIOL, (3R)-. Available at: [Link]

-

SpectraBase. (n.d.). 4-Chloro-1-butanol - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). 4-Chloro-1-butanol - Optional[13C NMR] - Spectrum. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031320). Available at: [Link]

-

SpectraBase. (n.d.). 1,3-Butanediol - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organomation.com [organomation.com]

- 6. books.rsc.org [books.rsc.org]

- 7. fiveable.me [fiveable.me]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. emerypharma.com [emerypharma.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Chirality of 4-chloro-1,3-butanediol

Abstract

Chirality is a fundamental principle in medicinal chemistry and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile.[1][2][3] 4-chloro-1,3-butanediol is a chiral molecule that serves as a valuable building block in the synthesis of more complex chemical entities. This guide provides a comprehensive technical overview of the stereochemistry of 4-chloro-1,3-butanediol, including the determination of its stereogenic centers, the assignment of absolute configurations using Cahn-Ingold-Prelog (CIP) rules, and the analytical methodologies for the separation and identification of its enantiomers. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the stereochemical properties of this versatile intermediate.

The Critical Role of Chirality in Pharmaceutical Sciences

In the realm of drug discovery and development, the spatial orientation of a molecule is of paramount importance. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity when interacting with drug molecules.[2][3] This means that the different stereoisomers of a chiral drug can have vastly different biological activities. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable side effects.[2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to understand and control chirality in pharmaceuticals.[4][5]

Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization of individual stereoisomers in a chiral drug.[3] This includes the development of stereoselective synthetic routes and robust analytical methods to separate and quantify each enantiomer. 4-chloro-1,3-butanediol, with its chiral nature, is a key intermediate where a thorough understanding of its stereochemistry is essential for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Structural Analysis and Stereoisomers of 4-chloro-1,3-butanediol

4-chloro-1,3-butanediol (Molecular Formula: C4H9ClO2) is a butane diol derivative containing a chlorine atom.[6][7] Its structure possesses a single stereogenic center, which gives rise to its chirality.

Identification of the Stereogenic Center

A stereogenic center (or chiral center) is typically a carbon atom bonded to four different substituent groups. In the structure of 4-chloro-1,3-butanediol, the carbon atom at the third position (C3) is bonded to:

-

A hydroxyl group (-OH)

-

A chloromethyl group (-CH2Cl)

-

An ethyl alcohol group (-CH2CH2OH)

-

A hydrogen atom (-H)

Since all four groups are different, C3 is a stereogenic center. A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers.[8] With one stereogenic center (n=1), 4-chloro-1,3-butanediol exists as a pair of enantiomers.

Caption: Structure of 4-chloro-1,3-butanediol with the stereogenic center at C3 indicated.

The Enantiomers: (R) and (S) Configurations

The two enantiomers of 4-chloro-1,3-butanediol are designated as (R)-4-chloro-1,3-butanediol and (S)-4-chloro-1,3-butanediol.[6][9][10] These molecules are non-superimposable mirror images of each other.

| Stereoisomer | CAS Number | Relationship |

| (R)-4-chloro-1,3-butanediol | 125605-10-9[6] | Enantiomer |

| This compound | 139013-68-6[6] | Enantiomer |

Table 1: Enantiomers of 4-chloro-1,3-butanediol.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration (R or S) of a stereocenter is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4][11] This systematic process involves two main steps: assigning priorities to the substituents and orienting the molecule to determine the configuration.

Step 1: Assigning Priorities

The priority of the groups attached to the chiral center is determined by the atomic number of the atom directly bonded to it. Higher atomic numbers receive higher priority.[12] If there is a tie, the process continues outward along the substituent chains until a point of difference is found.[4][13]

For the C3 stereocenter of 4-chloro-1,3-butanediol, the priorities are as follows:

-

-OH (Priority 1): The oxygen atom (atomic number 8) has the highest atomic number among the atoms directly attached to C3.

-

-CH2Cl (Priority 2): The carbon atom is attached to a chlorine atom (atomic number 17), giving it precedence over the other carbon-containing substituent.

-

-CH2CH2OH (Priority 3): This carbon is attached to another carbon and two hydrogens.

-

-H (Priority 4): The hydrogen atom (atomic number 1) has the lowest priority.

Caption: Workflow for assigning CIP priorities to substituents on the C3 stereocenter.

Step 2: Determining R/S Configuration

After assigning priorities, the molecule is oriented so that the lowest priority group (Priority 4, the -H atom) points away from the observer.[14] The direction of the path from priority 1 to 2 to 3 is then observed:

-

Clockwise direction corresponds to the R (Rectus) configuration.

-

Counter-clockwise direction corresponds to the S (Sinister) configuration.[14]

Below are the 3D representations of the (R) and (S) enantiomers of 4-chloro-1,3-butanediol.

-

This compound: The path from -OH (1) to -CH2Cl (2) to -CH2CH2OH (3) is counter-clockwise.[15]

-

(R)-4-chloro-1,3-butanediol: The path from -OH (1) to -CH2Cl (2) to -CH2CH2OH (3) is clockwise.[10]

Analytical Protocols for Chiral Separation

The separation and quantification of enantiomers are crucial for quality control in drug manufacturing and for pharmacokinetic studies.[3][16] High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective methods for this purpose.[16]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile chiral compounds. A patent document describes a method for measuring the optical isomers of 4-chloro-1,3-butanediol using a specific chiral GC column.[17]

Protocol: Enantiomeric Separation of 4-chloro-1,3-butanediol by Chiral GC

This protocol is based on the methodology described for the analysis of 4-chloro-1,3-butanediol.[17]

1. Objective: To separate and quantify the (R) and (S) enantiomers of 4-chloro-1,3-butanediol.

2. Materials and Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm inner diameter).[17]

-

Carrier Gas: Nitrogen.

-

Sample: A solution of 4-chloro-1,3-butanediol in a suitable solvent (e.g., ethanol).

3. Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column Temperature | 120°C (Isothermal) |

| Injection Port Temperature | 200°C |

| Detector Temperature | 200°C |

| Carrier Gas Flow Rate | 0.5 mL/min |

| Split Ratio | 200:1 |

Table 2: GC Conditions for Chiral Separation.[17]

4. Procedure: a. Prepare standard solutions of racemic 4-chloro-1,3-butanediol and, if available, the pure enantiomers. b. Set up the GC instrument according to the conditions in Table 2. c. Inject a 1 µL aliquot of the sample solution into the GC. d. Record the chromatogram and identify the peaks corresponding to the enantiomers based on their retention times. e. Quantify the enantiomeric excess (% ee) by calculating the peak areas.

5. Expected Results: Based on the reference data, the enantiomers will be well-separated.[17]

Caption: Experimental workflow for chiral GC analysis of 4-chloro-1,3-butanediol.

Synthesis and Applications in Drug Development

Optically active 4-chloro-1,3-butanediol is a valuable chiral building block. Enantiomerically pure forms of this compound are often prepared through asymmetric synthesis or the resolution of a racemic mixture. Methods include the chemical reduction of optically active esters or biotransformations using microorganisms.[17] For instance, certain microorganisms can selectively react with one enantiomer in a racemic mixture of 4-chloro-1,3-butanediol, leaving the other enantiomer in high optical purity.[17]

The presence of multiple functional groups (two hydroxyls and a chloro group) allows for a variety of subsequent chemical modifications, making it a versatile starting material for the synthesis of complex chiral molecules, including pharmaceuticals. The chlorine atom, in particular, is a common feature in many approved drugs and serves as a key component in tuning a molecule's electronic and lipophilic properties.[18]

Conclusion

A thorough understanding of the chirality of 4-chloro-1,3-butanediol is indispensable for its effective use in the pharmaceutical industry. This guide has detailed its stereochemical nature, arising from a single stereogenic center at the C3 position, which results in two enantiomers: (R)- and this compound. The application of the Cahn-Ingold-Prelog rules provides an unambiguous method for assigning their absolute configurations. Furthermore, established analytical techniques, particularly chiral gas chromatography, offer robust protocols for the separation and quantification of these enantiomers. For drug development professionals, leveraging this knowledge is key to designing and synthesizing enantiomerically pure drug candidates with improved efficacy and safety profiles.

References

- Title: Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism Source: Google Patents URL

-

Title: 4-CHLORO-1,3-BUTANEDIOL, (3S)- Source: gsrs URL: [Link]

-

Title: (R)-4-Chloro-1,3-butanediol | C4H9ClO2 | CID 7021080 Source: PubChem - NIH URL: [Link]

-

Title: The Cahn-Ingold-Prelog rules Source: Unknown URL: [Link]

-

Title: Cahn–Ingold–Prelog priority rules Source: Wikipedia URL: [Link]

-

Title: 4-CHLORO-1,3-BUTANEDIOL, (3R)- Source: gsrs URL: [Link]

-

Title: Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162 Source: ResearchGate URL: [Link]

-

Title: 4-Chlorobutane-1,3-diol | C4H9ClO2 | CID 5152901 Source: PubChem URL: [Link]

-

Title: (3S)-4-Chloro-1,3-butanediol | C4H9ClO2 | CID 10197683 Source: PubChem URL: [Link]

-

Title: Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules Source: Master Organic Chemistry URL: [Link]

-

Title: 3.6 Cahn-Ingold Prelog Rules Source: Chemistry LibreTexts URL: [Link]

-

Title: using Cahn-Ingold-Prelog rules Source: YouTube URL: [Link]

-

Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC - NIH URL: [Link]

-

Title: [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] Source: PubMed URL: [Link]

-

Title: 4: Stereochemistry Source: Chemistry LibreTexts URL: [Link]

-

Title: Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system Source: ResearchGate URL: [Link]

-

Title: 4 Combinations = 4 Stereoisomers Source: chemconnections URL: [Link]

-

Title: 1,3-Butanediol Source: the NIST WebBook URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]

-

Title: Role of Chirality in Drugs Source: Juniper Publishers URL: [Link]

-

Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples Source: MDPI URL: [Link]

-

Title: Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers Source: MDPI URL: [Link]

-

Title: The Significance of Chirality in Drug Design and Development Source: PMC - PubMed Central URL: [Link]

-

Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples Source: ResearchGate URL: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myheplus.com [myheplus.com]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. 4-Chlorobutane-1,3-diol | C4H9ClO2 | CID 5152901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. (R)-4-Chloro-1,3-butanediol | C4H9ClO2 | CID 7021080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EP1251180A2 - Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism - Google Patents [patents.google.com]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (S)-4-chlorobutane-1,3-diol

Introduction: The Significance of a Chiral Intermediate

(S)-4-chlorobutane-1,3-diol is a chiral bifunctional molecule that has garnered significant attention in the pharmaceutical industry. Its structural features—a stereodefined secondary alcohol, a primary alcohol, and a primary alkyl chloride—make it a versatile building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). It is recognized as a key intermediate or a potential impurity in the manufacturing of drugs such as Amprenavir and Afatinib.[1][2]

For professionals in drug development, a comprehensive understanding of the physical properties of this compound is not merely academic. It is fundamental to process optimization, purification strategies, formulation development, and ensuring the quality and safety of the final drug product. This guide provides a detailed examination of the known and predicted physical properties of (S)-4-chlorobutane-1,3-diol, grounded in available data and established chemical principles. It further outlines the experimental methodologies required to validate these properties, ensuring scientific rigor and regulatory compliance.

Molecular Identity and Structure

The precise identity of a chemical substance is the foundation upon which all other data rests. (S)-4-chlorobutane-1,3-diol is defined by its specific stereochemistry and connectivity.

Caption: 2D structure of (S)-4-chlorobutane-1,3-diol.

Table 1: Chemical Identity

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (3S)-4-chlorobutane-1,3-diol | [3] |

| CAS Number | 139013-68-6 | [1][4][5][6][7] |

| Molecular Formula | C₄H₉ClO₂ | [1][4][6][7] |

| Molecular Weight | 124.56 g/mol | [2][6][7][8][9] |

| Canonical SMILES | C(CO)O | [3][5] |

| InChIKey | IQDXPPKWNPMHJI-BYPYZUCNSA-N |[3] |

Core Physical and Chemical Properties

The physical properties of a compound dictate its behavior under various conditions, influencing its handling, separation, and formulation. It is crucial to note that much of the publicly available data for (S)-4-chlorobutane-1,3-diol is computationally predicted rather than experimentally determined. These predictions, often generated by software like Advanced Chemistry Development (ACD/Labs), provide valuable estimates but must be confirmed experimentally for critical applications.[4]

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Boiling Point | 270.2 ± 25.0 °C | Predicted at 760 Torr | [1][4] |

| Density | 1.229 ± 0.06 g/cm³ | Predicted at 20 °C | [1][4] |

| Solubility | 177 g/L | Predicted in water at 25 °C (Freely Soluble) | [4] |

| pKa | 13.61 ± 0.20 | Predicted (most acidic, alcohol) | [1] |

| Flash Point | 117.2 ± 23.2 °C | Predicted | [4] |

| XLogP3-AA | -0.6 | Predicted (indicates hydrophilicity) | [3] |

| Polar Surface Area | 40.5 Ų | Computed |[8] |